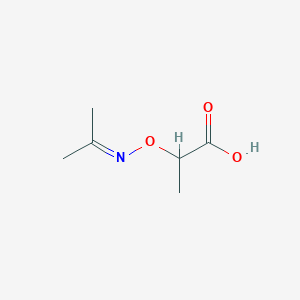2-(Isopropylideneaminooxy)propionic acid
CAS No.: 2009-90-7
Cat. No.: VC3963019
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2009-90-7 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 2-(propan-2-ylideneamino)oxypropanoic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-4(2)7-10-5(3)6(8)9/h5H,1-3H3,(H,8,9) |
| Standard InChI Key | DVTXLOLRLNACCF-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)ON=C(C)C |
| Canonical SMILES | CC(C(=O)O)ON=C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(Isopropylideneaminooxy)propionic acid, also known as 2-(propan-2-ylideneamino)oxypropanoic acid, has a molecular weight of 145.16 g/mol and the IUPAC name 2-(propan-2-ylideneamino)oxypropanoic acid . Its structure comprises:
-
A propionic acid core (-CH₂-CH₂-COOH).
-
An isopropylideneaminooxy group (-ON=C(CH₃)₂) attached to the α-carbon.
The isopropylidene group acts as a protective moiety, enhancing stability during synthetic reactions while allowing controlled deprotection under acidic conditions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| SMILES | CC(C(=O)O)ON=C(C)C | |
| InChI Key | DVTXLOLRLNACCF-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Table 2: Comparative Synthesis Methods for Analogous Compounds
| Compound | Method | Key Reagents | Yield | Source |
|---|---|---|---|---|
| N-Hydroxy-3-[2-oxoquinolin-1-yl]propanamide | Azide coupling | Hydroxylamine, DCC | 75% | |
| Fmoc-RibAFU(ip)-OH | Deprotection with Amberlite IR-120 H⁺ | TFA, methanol | 86% |
Physicochemical Properties
Stability and Reactivity
Applications in Research
Bioconjugation and Peptide Synthesis
The aminooxy group enables oxime ligation, a bioorthogonal reaction used to conjugate biomolecules. For instance, 2-(Isopropylideneaminooxy)propionic acid can link aldehydes or ketones in glycoproteins to amine-containing probes, facilitating targeted drug delivery systems .
Enzyme Inhibition Studies
Preliminary studies suggest that the compound’s structure mimics natural substrates, potentially inhibiting enzymes like transglutaminases or proteases. Its isopropylidene group may reduce off-target interactions by limiting conformational flexibility .
| Parameter | Value | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 | |
| First Aid Measures | Rinse with water; seek medical advice |
Comparison with Structural Analogs
2-(Aminooxy)propanoic Acid vs. Isopropylidene Derivative
Removing the isopropylidene group (e.g., via TFA treatment ) yields 2-(Aminooxy)propanoic acid (C₃H₇NO₃), which is more hydrophilic but less stable in storage. The isopropylidene variant’s protective group makes it preferable for multi-step syntheses .
Future Directions
Further research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume